5-(4-Benzylpiperazino)-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

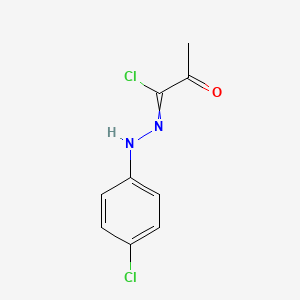

5-(4-Benzylpiperazino)-2-nitroaniline, also known as 4-benzylpiperazine-2-nitroanilide, is a synthetic organic compound with a variety of uses in scientific research and lab experiments. It is a derivative of piperazine, a cyclic amine, and nitroaniline, an aromatic amine. It has been used as a ligand in coordination chemistry, as a precursor in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. In

Applications De Recherche Scientifique

Application in Molecular Imprinting

Scientific Field

This application falls under the field of Molecular Biophysics .

Summary of the Application

Molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug, were developed using both self-assembly and semi-covalent approaches .

Methods of Application

The highest performing self-assembly 1-MIPs resulted from methacrylic acid as FM, ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 .

Results or Outcomes

The semi-covalent polymers showed a stronger affinity for 1 (significantly lower Kd values and higher IFs) and faster uptake than the self-assembly systems .

Application in Drug Profiling

Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

BZP is a central nervous system (CNS) stimulant with around 10% of the potency of d-amphetamine .

Methods of Application

BZP, normally produced commercially as the dihydrochloride, phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines .

Results or Outcomes

After a dose of 50–100 mg in human volunteers, BZP was found to increase pulse rate, blood pressure (systolic and diastolic) and pupillary dilation .

Application in C–H Functionalization

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Methods of Application

The focus is on the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .

Results or Outcomes

These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Application in Synthesis of Coenzyme Q Homologues

Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The title compound was readily prepared from 2, 3, 4, 5-tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation .

Methods of Application

The described method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue and is suitable for the synthesis of other homologues .

Results or Outcomes

The title compound could be useful as a vascular relaxant or glycation inhibitor according to the literature .

Propriétés

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXABBUALRQIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377242 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzylpiperazino)-2-nitroaniline | |

CAS RN |

23470-43-1 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)